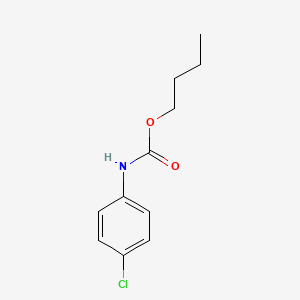![molecular formula C16H21Cl4N3OS B11956366 N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B11956366.png)
N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)heptanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HEPTANOIC ACID (2,2,2-TRICHLORO-1-(3-(2-CHLORO-PHENYL)-THIOUREIDO)-ETHYL)-AMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a heptanoic acid backbone, a trichloroethyl group, and a thioureido linkage to a chlorophenyl group. The presence of multiple chlorine atoms and the thioureido group makes it a compound of interest for various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of HEPTANOIC ACID (2,2,2-TRICHLORO-1-(3-(2-CHLORO-PHENYL)-THIOUREIDO)-ETHYL)-AMIDE typically involves multiple steps:
Starting Materials: The synthesis begins with heptanoic acid, 2,2,2-trichloroethanol, and 2-chlorophenyl isothiocyanate.
Reaction Steps:
Analyse Chemischer Reaktionen
HEPTANOIC ACID (2,2,2-TRICHLORO-1-(3-(2-CHLORO-PHENYL)-THIOUREIDO)-ETHYL)-AMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Wissenschaftliche Forschungsanwendungen
HEPTANOIC ACID (2,2,2-TRICHLORO-1-(3-(2-CHLORO-PHENYL)-THIOUREIDO)-ETHYL)-AMIDE has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of HEPTANOIC ACID (2,2,2-TRICHLORO-1-(3-(2-CHLORO-PHENYL)-THIOUREIDO)-ETHYL)-AMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
HEPTANOIC ACID (2,2,2-TRICHLORO-1-(3-(2-CHLORO-PHENYL)-THIOUREIDO)-ETHYL)-AMIDE can be compared with similar compounds such as:
Heptanoic Acid Derivatives: Compounds with similar heptanoic acid backbones but different substituents.
Trichloroethyl Compounds: Compounds containing the trichloroethyl group but with different functional groups.
Thioureido Compounds: Compounds with the thioureido linkage but different aromatic groups.
The uniqueness of HEPTANOIC ACID (2,2,2-TRICHLORO-1-(3-(2-CHLORO-PHENYL)-THIOUREIDO)-ETHYL)-AMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H21Cl4N3OS |
|---|---|
Molekulargewicht |
445.2 g/mol |
IUPAC-Name |
N-[2,2,2-trichloro-1-[(2-chlorophenyl)carbamothioylamino]ethyl]heptanamide |
InChI |
InChI=1S/C16H21Cl4N3OS/c1-2-3-4-5-10-13(24)22-14(16(18,19)20)23-15(25)21-12-9-7-6-8-11(12)17/h6-9,14H,2-5,10H2,1H3,(H,22,24)(H2,21,23,25) |
InChI-Schlüssel |
HZUTUYTVNGPDDY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B11956313.png)
![4-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzoic acid](/img/structure/B11956328.png)



![1-[2-(Trifluoromethyl)phenyl]-3-(2,4,6-trimethylphenyl)urea](/img/structure/B11956354.png)







